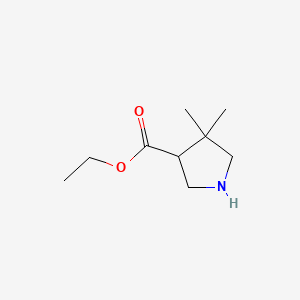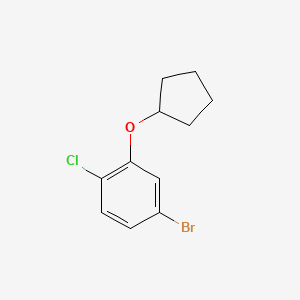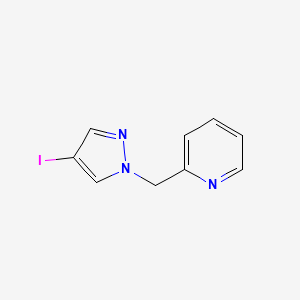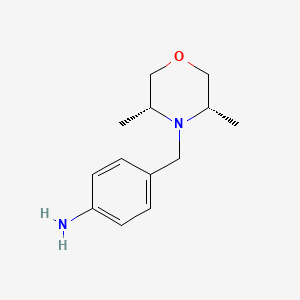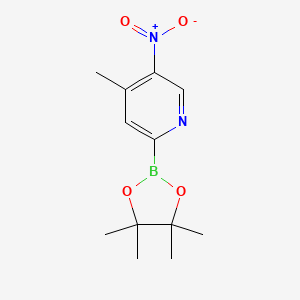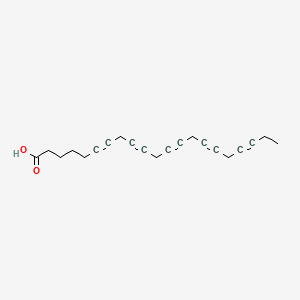
Henicosa-6,9,12,15,18-pentaynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Henicosa-6,9,12,15,18-pentaynoic acid is a long-chain fatty acid with the molecular formula C21H22O2 and a molecular weight of 306.4 g/mol. This compound is characterized by the presence of multiple triple bonds along its carbon chain, making it a polyunsaturated fatty acid. It is primarily used in organic synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Henicosa-6,9,12,15,18-pentaynoic acid can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter alkyne-containing fragments using palladium-catalyzed cross-coupling reactions. The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of a base like triethylamine, and solvents such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Henicosa-6,9,12,15,18-pentaynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Henicosa-6,9,12,15,18-pentaynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Henicosa-6,9,12,15,18-pentaynoic acid involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Henicosa-6,9,12,15,18-pentaynoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:
Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.
Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.
Arachidonic acid: A 20-carbon fatty acid with four double bonds.
Uniqueness: this compound is unique due to its multiple triple bonds, which confer distinct chemical reactivity and physical properties compared to other polyunsaturated fatty acids.
Eigenschaften
IUPAC Name |
henicosa-6,9,12,15,18-pentaynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNMRYLHBIALLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
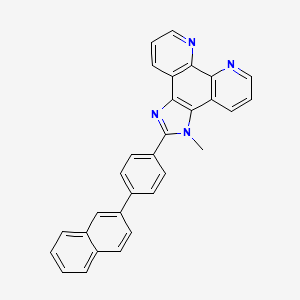
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
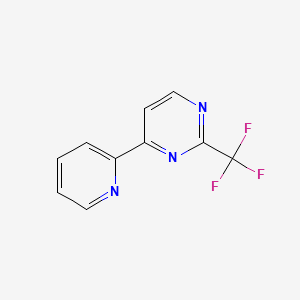
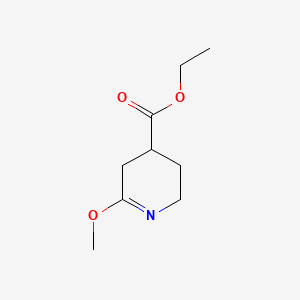
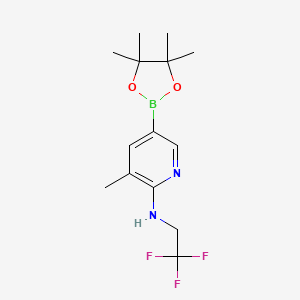
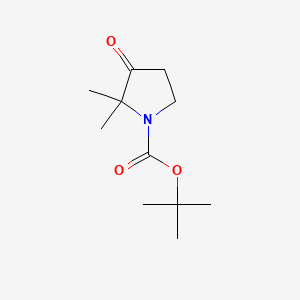
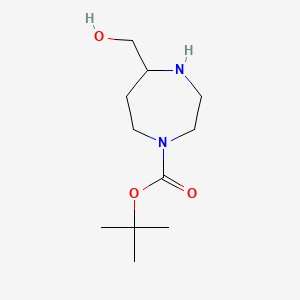
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
